molecular formula C23H20N2O3S B11307813 2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one

2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one

Cat. No.: B11307813
M. Wt: 404.5 g/mol
InChI Key: CBNDAOMTBKOZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a chromenone structure

Preparation Methods

Chemical Reactions Analysis

2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified benzothiazole or chromenone derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to inhibit various enzymes by binding to their active sites, thereby blocking their activity . The chromenone structure contributes to the compound’s ability to interact with DNA and proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and chromenone-based molecules. Some examples are:

The uniqueness of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE lies in its combination of the benzothiazole, piperidine, and chromenone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-7-methylchromen-4-one

InChI

InChI=1S/C23H20N2O3S/c1-14-6-7-16-18(26)13-20(28-19(16)12-14)23(27)25-10-8-15(9-11-25)22-24-17-4-2-3-5-21(17)29-22/h2-7,12-13,15H,8-11H2,1H3

InChI Key

CBNDAOMTBKOZQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.